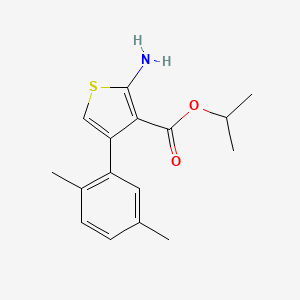

Isopropyl 2-amino-4-(2,5-dimethylphenyl)thiophene-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

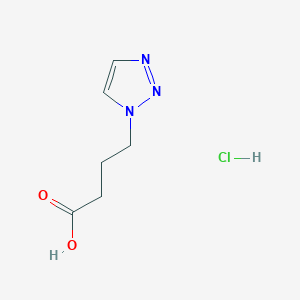

Isopropyl 2-amino-4-(2,5-dimethylphenyl)thiophene-3-carboxylate is a chemical compound with the molecular formula C16H19NO2S and a molecular weight of 289.4 . It is used for research purposes .

Molecular Structure Analysis

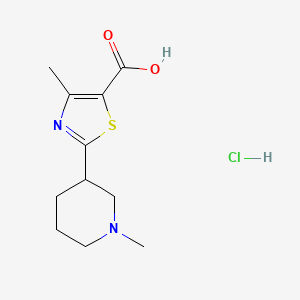

The molecular structure of this compound can be represented by the SMILES notation:CC1=CC(=C(C=C1)C)C2=CSC(=C2C(=O)OC(C)C)N . This notation provides a way to represent the structure using ASCII strings. Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include parameters such as molecular weight, molecular formula, and structural formula. For this compound, the molecular weight is 289.4, and the molecular formula is C16H19NO2S .Scientific Research Applications

Synthesis and Functionalization

Isopropyl 2-amino-4-(2,5-dimethylphenyl)thiophene-3-carboxylate, a derivative of thiophene, plays a critical role in the synthesis and functionalization of heterocyclic compounds. Notable applications include the selective esterification of ethylenedioxythiophene functionalized with tetrathiafulvalene, showcasing the compound's utility in synthesizing complex molecules (Lei Zhang et al., 2014). Another example is its role in the one-pot synthesis of tetrasubstituted thiophenes, highlighting its versatility in facilitating efficient, economical, and simple synthetic routes (S. N. Sahu et al., 2015).

Structure-Activity Relationship and Antiproliferative Properties

The compound demonstrates significant potential in medical research, particularly in understanding the structure-activity relationship of tumor-selective agents. A well-defined class of tumor-selective agents, including derivatives of this compound, exhibits preferential inhibition of the proliferation of various tumor cell lines, indicating its potential in developing selective cancer treatments (Joice Thomas et al., 2014).

Antimicrobial Applications

The antimicrobial activity of thiophene derivatives, including this compound, has been extensively studied. Research indicates that these compounds exhibit a range of biological activities, such as antimicrobial, antifungal, and antitumor effects (K. C. Prasad et al., 2017).

Application in Material Science

In material science, derivatives of this compound have been utilized in the synthesis of novel heterocyclic disperse dyes for dyeing polyester fibers. These dyes exhibit strong and varied shades with excellent fastness properties, indicating the compound's applicability in textile and material industries (O. Iyun et al., 2015).

Properties

IUPAC Name |

propan-2-yl 2-amino-4-(2,5-dimethylphenyl)thiophene-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO2S/c1-9(2)19-16(18)14-13(8-20-15(14)17)12-7-10(3)5-6-11(12)4/h5-9H,17H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPTKWNNLRCNHDB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C2=CSC(=C2C(=O)OC(C)C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-[[2-[[4-benzyl-5-[(furan-2-carbonylamino)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2363055.png)

![3-Chloro-[1,2]thiazolo[4,5-b]pyridine](/img/structure/B2363060.png)

![2-chloro-1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2363062.png)

![N-(4-(N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)-3-methylphenyl)propionamide](/img/structure/B2363063.png)

![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)cyclopropanesulfonamide](/img/structure/B2363064.png)

![[(2R,3S)-2-Tert-butyloxolan-3-yl]methanamine](/img/structure/B2363065.png)

![2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]-N-(4-methylbenzyl)acetamide](/img/no-structure.png)

![N-cyclohexyl-1-((3-methoxybenzyl)thio)-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2363067.png)

![N-(4-(N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)sulfamoyl)phenyl)acetamide](/img/structure/B2363071.png)

![5-chloro-2-methoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2363074.png)